molecular formula C12H17NO2 B12512118 2-Amino-6-phenylhexanoic acid

2-Amino-6-phenylhexanoic acid

Cat. No.: B12512118
M. Wt: 207.27 g/mol
InChI Key: PZXDKILRPSNHBC-UHFFFAOYSA-N
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Description

Overview of 2-Amino-6-phenylhexanoic Acid as a Phenyl-Substituted Hexanoic Acid Analogue

This compound is a non-proteinogenic amino acid characterized by a phenyl group attached to the terminus of a hexanoic acid backbone. This structure is an analogue of the naturally occurring amino acid lysine, with the ε-amino group replaced by a phenyl ring. The presence of the phenyl group introduces hydrophobicity and potential for aromatic interactions, which can significantly influence the conformational preferences and binding properties of peptides into which it is incorporated.

As a modified amino acid, this compound holds potential as a building block in the synthesis of novel peptides and other complex molecules. Its structural features suggest possible applications in areas where specific hydrophobic and aromatic interactions are desired to modulate biological activity or material properties.

Below are the physicochemical properties of this compound and its common derivative used in peptide synthesis, Fmoc-(S)-2-amino-6-phenylhexanoic acid.

PropertyThis compoundFmoc-(S)-2-amino-6-phenylhexanoic acid
CAS Number 36061-05-92350732-99-7
Molecular Formula C12H17NO2C27H27NO4
Molecular Weight 207.27 g/mol 429.51 g/mol

Note: The properties listed are based on available data and may vary depending on the specific isomer and experimental conditions.

Evolution of Research Trajectories for Modified Amino Acid Building Blocks

The field of modified amino acid research has evolved significantly over the past few decades. Initially focused on the isolation and characterization of naturally occurring NPAAs, the emphasis has shifted towards the rational design and synthesis of novel amino acid building blocks with tailored properties. Advances in synthetic methodologies have enabled the creation of a vast library of NPAAs with diverse side chains, stereochemistries, and backbone modifications.

A key development in this area is the use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which facilitates the incorporation of NPAAs into peptides using solid-phase peptide synthesis (SPPS). This has opened up new avenues for creating peptides with unnatural backbones and side chains, leading to the discovery of potent and selective therapeutic agents.

Furthermore, research has expanded to include the incorporation of NPAAs into proteins through genetic code expansion techniques, allowing for the in vivo synthesis of proteins with novel functions. The study of borono-amino acids, such as derivatives of 2-amino-6-boronohexanoic acid, as enzyme inhibitors highlights another important research trajectory where modified amino acids are designed to target specific active sites. nih.gov These advancements continue to push the boundaries of chemical biology and drug discovery, with modified amino acids like this compound representing a piece of the expanding puzzle of molecular design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-6-phenylhexanoic acid

InChI

InChI=1S/C12H17NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15)

InChI Key

PZXDKILRPSNHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC(C(=O)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 6 Phenylhexanoic Acid and Structural Analogues

Stereoselective and Asymmetric Synthesis Approaches for Chiral Phenylhexanoic Acid Derivatives

The creation of chiral α-amino acids with specific stereochemistry is crucial for their biological function. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures.

One prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, chiral Ni(II) complexes of Schiff bases, derived from glycine (B1666218) and chiral tridentate ligands, have emerged as a leading methodology for the asymmetric synthesis of various tailor-made α-amino acids. nih.gov This method allows for the stereocontrolled alkylation of the glycine anion equivalent.

Another powerful approach is photoredox-mediated C–O bond activation. An efficient protocol for the asymmetric synthesis of unnatural α-amino acids has been developed using oxalate (B1200264) esters of aliphatic alcohols as radical precursors. rsc.orgresearchgate.net A chiral glyoxylate-derived N-sulfinyl imine acts as a radical acceptor, enabling the synthesis of a range of functionalized unnatural α-amino acids with high stereoselectivity. researchgate.net This method is atom-economical and proceeds under mild conditions. researchgate.net

Tandem reactions also offer an efficient pathway. The asymmetric synthesis of α-allyl-α-aryl α-amino acids has been achieved through a one-step, three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate. nih.gov This method highlights the significant impact of the enolate's aggregation state on reactivity and selectivity. nih.gov

Method Key Features Typical Reagents/Catalysts Stereocontrol
Chiral AuxiliaryReversible attachment of a chiral group to guide reaction stereochemistry.Ni(II) complexes of Schiff bases, chiral tridentate ligands. nih.govHigh diastereoselectivity, often >95%. nih.gov
Photoredox CatalysisUses light to initiate radical reactions for C-C bond formation.Photoredox catalysts, chiral N-sulfinyl imines, oxalate esters. rsc.orgresearchgate.netExcellent stereoselectivity at the α-stereogenic center (>95:5 dr). researchgate.net
Tandem Alkylation/π-AllylationOne-pot, multi-component reaction to build complex amino acids.α-iminoesters, Grignard reagents, cinnamyl acetate. nih.govHigh enantiomeric excess. nih.gov

Multi-Step Organic Synthesis Strategies and Reaction Cascades

The synthesis of complex molecules like 2-amino-6-phenylhexanoic acid often requires multi-step reaction sequences. These strategies allow for the gradual construction of the target molecule with precise control over its functionality and stereochemistry.

A common approach for synthesizing α-amino acids involves the transformation of a suitable starting material through a series of well-established organic reactions. For example, the synthesis of (S)-2,6-diamino-5-oxohexanoic acid from L-2-aminoadipic acid demonstrates a typical multi-step sequence. google.com This process involves:

Protection of the α-amino group.

Cyclization to form a lactam.

Further functional group manipulations to introduce the desired side chain and other functionalities.

Deprotection to yield the final product. google.com

The synthesis of 6-aminohexanoic acid from cyclohexane (B81311) using mixed-species cultures also showcases a multi-step cascade, albeit a biocatalytic one. nih.gov This highlights the potential for integrating different catalytic systems to achieve complex transformations. nih.gov

Strategy Starting Material Example Key Transformation Steps Advantages
Linear Multi-step SynthesisL-2-aminoadipic acid google.comProtection, cyclization, functional group interconversion, deprotection. google.comHigh control over each step, well-established reactions.
Reaction CascadesPhenylpropanolamine precursors researchgate.netSequential reactions in one pot, often combining different catalyst types. researchgate.netIncreased efficiency, reduced waste, higher overall yields. researchgate.net

Strategic Application of Protecting Group Chemistry in Amino Acid Synthesis

Protecting groups are essential tools in the synthesis of amino acids and peptides. They temporarily block reactive functional groups, such as the amino and carboxyl groups, to prevent unwanted side reactions during synthesis. nih.gov

For the synthesis of this compound, both the α-amino group and the carboxylic acid group would typically be protected.

Amino-Protecting Groups: Common choices include the tert-Butoxycarbonyl (Boc) group, which is removed under acidic conditions, and the Fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a base like piperidine. biosynth.comiris-biotech.de

Carboxyl-Protecting Groups: The carboxylic acid is often protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions, or a tert-butyl ester, which is removed with acid. creative-peptides.com

The side chains of amino acids may also require protection if they contain reactive functional groups. biosynth.comcreative-peptides.com For this compound, the phenyl group is generally unreactive under standard peptide synthesis conditions and would not require protection.

Protecting Group Functional Group Protected Deprotection Conditions Key Characteristics
tert-Butoxycarbonyl (Boc)α-AminoAcidic (e.g., TFA) iris-biotech.deWidely used in "Boc-strategy" solid-phase peptide synthesis. creative-peptides.com
Fluorenylmethyloxycarbonyl (Fmoc)α-AminoBasic (e.g., Piperidine) iris-biotech.deCentral to "Fmoc-strategy" solid-phase peptide synthesis; base-lability allows for orthogonal protection schemes. biosynth.comiris-biotech.de
Benzyl (Bn)Carboxyl (as ester)HydrogenolysisOffers an additional level of orthogonality. biosynth.com
tert-Butyl (tBu)Carboxyl (as ester)Acidic (e.g., TFA) iris-biotech.deCommonly used for side-chain protection in Fmoc-based synthesis. iris-biotech.de

Chemoenzymatic and Biocatalytic Routes for Analogous Amino Acids and Derivatives

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral molecules like amino acids. mdpi.com

Transaminases are a key class of enzymes used for the synthesis of chiral amines and amino acids. They catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov Directed evolution and protein engineering have been used to develop highly active and selective transaminases for the synthesis of a wide range of chiral amines, including pharmaceutical intermediates. nih.gov

Other enzyme classes, such as amine dehydrogenases, imine reductases, and monoamine oxidases, are also employed in the synthesis of chiral amines. mdpi.comnih.gov These enzymes can be used in redox biocatalysis, often as part of enzymatic cascades to produce enantiopure amines. nih.gov

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis. For instance, a chemical reaction might be used to create a prochiral intermediate, which is then converted to a chiral product by an enzyme. This approach can lead to more efficient and novel synthetic routes. The development of biocatalytic carbene N-H insertion for the asymmetric synthesis of α-amino acids is a recent example of this synergy. acs.org

Enzyme Class Reaction Catalyzed Substrate Example Key Advantages
TransaminasesAsymmetric amination of ketones. nih.govPrositagliptin ketone nih.govHigh enantioselectivity, mild reaction conditions. nih.govhims-biocat.eu
Imine ReductasesAsymmetric reductive amination of ketones/aldehydes. mdpi.comKetone precursors to pharmaceuticals. mdpi.comExcellent stereocontrol, applicable to a broad substrate scope. mdpi.com
Amine DehydrogenasesReductive amination of keto acids. nih.govα-keto acidsHigh atom economy, generates chiral amines. nih.gov
Engineered Heme ProteinsCarbene N-H insertion. acs.orgAromatic amines and 2-diazopropanoate esters. acs.orgNovel biocatalytic transformation for α-amino acid synthesis. acs.org

Electrochemical Synthesis Techniques for Unnatural Amino Acid Frameworks

Electrochemical synthesis is emerging as a green and powerful tool in organic chemistry. By using electricity to drive chemical reactions, it can often avoid the need for harsh reagents and provide unique reactivity.

In the context of amino acid synthesis, electrochemical methods have been developed for the modification of amino acids and peptides. sioc-journal.cn These techniques are particularly well-suited for creating unnatural amino acids (UAAs). One strategy involves the lateral chain modification of natural amino acids like aspartic or glutamic acid. nih.govacs.org An electrochemical decarboxylative arylation can be used to introduce new side chains, including challenging electron-rich heterocycles, while retaining the original α-stereocenter. nih.govacs.org This provides a direct route to novel UAA building blocks. nih.govacs.org

Another approach is the electrochemical synthesis of amino acids from biomass-derivable α-keto acids. rsc.org Using an earth-abundant TiO2 catalyst, α-keto acids can be converted to amino acids with high Faradaic efficiencies. rsc.org This method represents a sustainable pathway to amino acid production. rsc.org The electrosynthesis of N-phenyl amino acid derivatives via a C-C coupling reaction with CO2 has also been demonstrated, showcasing the potential for carbon capture and utilization in amino acid synthesis. researchgate.net

Electrochemical Method Starting Materials Key Transformation Advantages
Decarboxylative ArylationAspartic/Glutamic acid derivatives, aryl bromides. nih.govacs.orgC(sp²)-C(sp³) bond formation on the amino acid side chain. nih.govRetains α-stereocenter, mild conditions, broad scope. nih.govacs.org
Reductive Aminationα-keto acids, NH₂OH. rsc.orgConversion of keto acid to amino acid on a TiO₂ catalyst. rsc.orgSustainable, uses earth-abundant catalyst, high efficiency. rsc.org
Carboxylative C-C CouplingAmines, CO₂. researchgate.netFormation of N-phenyl amino acid derivatives. researchgate.netUtilizes CO₂ as a C1 source, short reaction times. researchgate.net

Biochemical and Biological Research Perspectives on 2 Amino 6 Phenylhexanoic Acid

Investigation of Enzymatic Interactions and Substrate Recognition Mechanisms

The study of 2-amino-6-phenylhexanoic acid and its derivatives has provided valuable insights into enzyme inhibition and molecular recognition. These non-proteinogenic amino acids serve as tools to probe the active sites of enzymes and understand the intricacies of substrate binding.

Mechanistic Studies of Enzyme Inhibition by this compound Derivatives

Derivatives of this compound have been instrumental in the development of enzyme inhibitors. For instance, analogues of (S)-1-[6-amino-2[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline, where the proline residue is replaced, have been synthesized and evaluated as inhibitors of angiotensin-converting enzyme (ACE). nih.gov The addition of lipophilic substituents to the 4-position of the proline ring in these analogues led to a significant increase in in vitro inhibitory activity. nih.gov Specifically, cis-benzyl and dithioketal analogues demonstrated 36-fold and 24-fold increases in potency, respectively. nih.gov This suggests that the phenyl group of the hexanoic acid derivative and the additional lipophilic groups interact favorably with the active site of ACE, leading to enhanced inhibition.

Ligand Binding Analysis and Molecular Recognition Profiles

The binding of ligands to biological macromolecules is a fundamental process in biochemistry. The study of this compound and its analogues contributes to our understanding of these interactions. Alanine scanning mutagenesis is a common technique used to identify key residues involved in ligand binding. nih.gov This method, along with the use of non-canonical amino acids, helps to delineate the specific interactions that govern molecular recognition. nih.govnih.gov

The recognition of amino acids and peptides by synthetic receptors is another area of active research. mdpi.com The development of receptors that can selectively bind to specific amino acid side chains is a crucial step towards creating molecules that can target proteins with high specificity. mdpi.com The hydrophobic and aromatic nature of the phenyl group in this compound makes it an interesting target for such recognition studies, likely involving hydrophobic and cation-π interactions. mdpi.com

Integration into Peptide and Peptidomimetic Design and Synthesis

The incorporation of unnatural amino acids like this compound into peptides has become a powerful strategy for creating novel molecules with enhanced properties. These modifications can influence the structure, stability, and biological activity of the resulting peptides.

Influence of this compound on Peptide Conformation and Stability

The conformation of a peptide is critical to its biological function. mdpi.com The introduction of non-canonical amino acids can impose specific conformational constraints on the peptide backbone. nih.gov The bulky phenylalkyl side chain of this compound can influence the local conformation and restrict the rotational freedom of the peptide chain, potentially stabilizing specific secondary structures like β-turns. nih.govmdpi.com

The stability of peptides against enzymatic degradation is a significant challenge in their therapeutic application. The presence of unnatural amino acid residues, such as 6-aminohexanoic acid, can protect peptides from hydrolysis by proteases. mdpi.com For example, inserting 6-aminohexanoic acid into glucagon-like peptide 1 (GLP-1) prevents its N-terminal degradation by dipeptidyl peptidase IV, resulting in a longer-acting analogue. mdpi.com

Fabrication of Novel Peptide and Peptidomimetic Architectures

By strategically placing this compound within a peptide sequence, researchers can design molecules with novel pharmacological profiles. nih.gov This approach has been used to develop more potent and selective ligands for various receptors. nih.gov The unique structural features of this amino acid can be exploited to fine-tune the binding affinity and efficacy of peptide-based drugs.

Supramolecular Self-Assembly Phenomena of this compound Analogues

The self-assembly of molecules into well-defined supramolecular structures is a bottom-up approach to creating functional nanomaterials. Peptides and their analogues are excellent building blocks for self-assembly due to their ability to form specific non-covalent interactions.

The incorporation of this compound into peptide sequences can influence their self-assembly behavior. The phenyl group can participate in aromatic stacking interactions, which, along with hydrogen bonds and hydrophobic effects, can drive the formation of ordered aggregates like fibrillar structures. nih.gov

A strategy known as "co-assembly of oppositely charged peptides" (CoOP) has been developed to study the intermolecular interactions that govern peptide assembly. nih.gov This framework uses pairs of oppositely charged peptides to promote aggregation, allowing for the systematic investigation of how different amino acid side chains contribute to the stability and properties of the resulting materials. nih.gov The inclusion of this compound in such a system could provide insights into the role of combined hydrophobic and aromatic interactions in directing self-assembly.

Analysis of Microstructure and Nanostructure Formation

The self-assembly of amino acids into ordered micro- and nanostructures is a phenomenon of significant scientific interest, driven by the potential to create novel biomaterials. While direct studies on this compound are limited, its structural features—a terminal phenyl group, a flexible four-carbon alkyl chain, and an α-amino acid headgroup—allow for informed predictions about its self-assembly behavior based on research into similar molecules, particularly aromatic amino acids like L-phenylalanine. nih.govrsc.org

The formation of higher-order structures from amino acid building blocks is governed by a delicate balance of noncovalent interactions. beilstein-journals.org For this compound, these interactions would primarily include:

Aromatic π–π Stacking: The phenyl rings can stack on top of one another, a crucial interaction for the stabilization of nanostructures in aromatic residue-based molecules. nih.govnih.gov

Hydrophobic Interactions: The hexanoic acid backbone, particularly the -(CH₂)₄- alkyl chain, provides a significant hydrophobic component that would drive molecules to aggregate in an aqueous environment to minimize contact with water.

Hydrogen Bonding: The α-amino and carboxyl groups are classic hydrogen bond donors and acceptors. These interactions are fundamental to forming the characteristic β-sheet-like arrangements seen in many self-assembled peptide and amino acid structures. beilstein-journals.org

Electrostatic Interactions: The ionization state of the amino and carboxyl groups, which is dependent on the pH of the solution, can introduce electrostatic attraction or repulsion, significantly influencing the final morphology of the assembled structures. nih.gov

Based on studies of L-phenylalanine, zwitterionic states (where both the amino and carboxyl groups are charged) tend to favor the formation of fibrillar nanostructures. nih.gov In contrast, at pH values where the molecule carries a net positive (cationic) or negative (anionic) charge, the morphology can shift to different structures, such as flakes, due to repulsive electrostatic forces hindering fibril formation. nih.gov The interplay of these forces in this compound would likely lead to a variety of morphologies depending on environmental conditions like solvent, pH, and concentration.

Structural Feature of this compoundPrimary Driving InteractionPotential Role in Nanostructure Formation
Phenyl Groupπ–π StackingStabilizes the core of the assembly; promotes directional growth.
Alkyl Chain (C4)Hydrophobic InteractionsDrives initial aggregation in aqueous media; influences packing density.
α-Amino Acid GroupHydrogen Bonding, Electrostatic InteractionsForms ordered backbone structures (e.g., β-sheets); morphology is pH-dependent.

Elucidation of Intermolecular Interactions in Self-Assembling Systems

The self-assembly of this compound into stable, ordered systems is dictated by the synergy of specific intermolecular forces. nih.gov The process is a bottom-up construction where molecular-level interactions define the final supramolecular architecture.

Hydrogen Bonding Network: The amino acid headgroup (–CH(NH₃⁺)COO⁻ in its zwitterionic form) is the primary site for hydrogen bonding. These interactions are highly directional and are responsible for creating repeating, stable motifs. In analogous systems, like short peptides, these bonds lead to the formation of extended β-sheet structures, which often form the spine of nanofibrils. nih.gov

π–π Stacking and Hydrophobic Forces: The aromatic phenyl ring and the aliphatic hexanoic chain work in concert. The hydrophobic effect drives the sequestration of these nonpolar parts away from water, leading to molecular aggregation. Once in proximity, the phenyl rings can arrange via π–π stacking, which adds significant stability to the assembly. beilstein-journals.orgnih.gov The length and flexibility of the alkyl chain in this compound, compared to the shorter side chain of phenylalanine, would likely introduce different packing constraints and potentially lead to more flexible or varied nanostructures.

Influence of Molecular Environment: The self-assembly process is highly sensitive to external conditions. The pH of the solution determines the ionization state of the amino acid headgroup, modulating the electrostatic forces between molecules. nih.gov The presence of salts can screen these charges, further altering the assembly process. The choice of solvent can also dramatically impact the outcome, as it changes the nature of the hydrophobic interactions. nih.gov For instance, studies on L-phenylalanine have shown that solvent can mediate transformations between different crystalline forms (anhydrous vs. monohydrate). nih.gov

Interaction TypeContributing Molecular MoietyEffect on Self-Assembly
Hydrogen Bonding-NH₃⁺ and -COO⁻ groupsCreates ordered, directional backbone networks (e.g., β-sheets).
π–π StackingPhenyl ringProvides energetic stabilization for the assembled core.
Hydrophobic EffectPhenyl ring and -(CH₂)₄- chainInitiates aggregation by minimizing contact with water.
van der Waals ForcesEntire moleculeContribute to overall packing efficiency and stability.
Electrostatic ForcesCharged -NH₃⁺ and -COO⁻ groupsCan be attractive or repulsive, strongly influencing morphology based on pH.

Hypothetical Roles in Metabolic Pathways and Related Biochemical Transformations (based on general amino acid metabolism research)

As a non-canonical amino acid, this compound is not expected to be a direct participant in primary metabolic pathways. However, based on established principles of amino acid and fatty acid catabolism, a hypothetical degradation route can be proposed. The initial step in the breakdown of most amino acids is the removal of the α-amino group, typically via transamination, followed by the catabolism of the remaining carbon skeleton. nih.govlibretexts.org

Consideration of Amino Acid Degradation Pathways for Phenyl-Substituted Hexanoic Acids

The catabolism of this compound would likely proceed through a two-stage process, combining elements of amino acid and fatty acid degradation.

Stage 1: Deamination The first step would involve the removal of the α-amino group by a transaminase enzyme. libretexts.org This reaction transfers the amino group to an α-keto acid acceptor, such as α-ketoglutarate, converting the original amino acid into its corresponding α-keto acid.

Reaction: this compound + α-Ketoglutarate ⇌ 2-Oxo-6-phenylhexanoic acid + Glutamate (B1630785)

This transamination would be catalyzed by an aminotransferase, possibly one with broad specificity for aromatic amino acids. libretexts.orgnih.gov The product, 2-oxo-6-phenylhexanoic acid, is a phenyl-substituted α-keto acid.

Stage 2: Carbon Skeleton Degradation The resulting carbon skeleton, 6-phenylhexanoic acid (following oxidative decarboxylation of the α-keto acid to remove the C1 carboxyl group), would likely be treated by the cell as a phenyl-substituted fatty acid. The degradation of ω-phenylalkanoic acids is known to proceed via the β-oxidation pathway. tandfonline.comoup.com This process involves a cycle of four enzymatic reactions that sequentially shorten the alkyl chain by two carbons, releasing acetyl-CoA in each round.

The hypothetical β-oxidation of 6-phenylhexanoic acid would proceed as follows:

Activation: The carboxyl group is first activated by conversion to a thioester with Coenzyme A (CoA), forming 6-phenylhexanoyl-CoA.

First β-oxidation cycle: This cycle would yield one molecule of acetyl-CoA and a chain-shortened product, 4-phenylbutyryl-CoA.

Second β-oxidation cycle: This cycle would degrade 4-phenylbutyryl-CoA into another molecule of acetyl-CoA and phenylacetyl-CoA.

The end product, phenylacetyl-CoA, cannot be further degraded by β-oxidation. In humans, phenylacetate (B1230308) is typically conjugated with glutamine and excreted. nih.gov

Integration with Central Carbon Metabolism in Model Systems

The breakdown products from the hypothetical degradation of this compound could integrate with central metabolism in several ways.

Acetyl-CoA: The acetyl-CoA molecules produced during the β-oxidation cycles are a key metabolic hub. nih.gov They can enter the citric acid (TCA) cycle for complete oxidation to CO₂, generating reducing equivalents (NADH and FADH₂) that fuel ATP synthesis via oxidative phosphorylation. Alternatively, under conditions of energy surplus, acetyl-CoA can be used for the synthesis of fatty acids or ketone bodies. libretexts.org

Glutamate: The glutamate produced from the initial transamination step can be oxidatively deaminated by glutamate dehydrogenase to regenerate α-ketoglutarate (which can re-enter the transamination reaction) and release free ammonia, which is detoxified via the urea (B33335) cycle. nih.gov Glutamate itself is also an important molecule with various metabolic roles.

Phenylacetyl-CoA: The terminal product, phenylacetyl-CoA, represents a metabolic dead-end in many organisms. Its accumulation can be problematic. For example, phenylacetic acid has been shown to inhibit carnitine biosynthesis and can be toxic during anaerobic digestion in high concentrations. nih.govnih.gov Its fate would depend on the specific enzymatic capabilities of the model organism; in mammals, it would likely be detoxified and excreted.

Hypothetical MetaboliteSource PathwayPotential Metabolic Fate
2-Oxo-6-phenylhexanoic acidTransamination of this compoundOxidative decarboxylation to 6-phenylhexanoyl-CoA precursor.
Acetyl-CoAβ-oxidation of 6-phenylhexanoic acid skeletonEntry into TCA Cycle; Fatty Acid Synthesis; Ketogenesis. libretexts.org
Phenylacetyl-CoAFinal step of β-oxidationDetoxification and excretion (e.g., as phenacetyl-glutamine). nih.gov
GlutamateTransamination of this compoundDeamination to regenerate α-ketoglutarate; other biosynthetic pathways. nih.gov

Theoretical and Computational Chemistry Studies of 2 Amino 6 Phenylhexanoic Acid

Quantum Chemical Calculations and Spectroscopic Property Predictions

While specific experimental spectroscopic data for 2-Amino-6-phenylhexanoic acid is not widely published, its properties can be reliably predicted using quantum chemical calculations. These in silico methods are crucial for building reference libraries for "standards-free" identification in complex samples. acs.org

Density Functional Theory (DFT) is a powerful and widely used method for this purpose. acs.orgrsc.org By employing hybrid functionals like B3LYP or PBE0 and appropriate basis sets such as the correlation-consistent cc-pVDZ or Pople-style 6-311++G(d,p), researchers can optimize the molecular geometry and predict a range of spectroscopic data. acs.orgrsc.org For amino acids, it is often necessary to model them in their zwitterionic state, which typically requires the inclusion of both explicit water molecules and an implicit continuum solvation model (like PCM or SMD) to achieve accurate results that correlate well with experimental data from aqueous solutions. acs.orgrsc.org

Predicted spectroscopic properties include:

Vibrational Spectra (IR and Raman): Calculations can determine the harmonic vibrational frequencies corresponding to specific molecular motions (e.g., C=O stretch, N-H bend, phenyl ring modes). Analysis of the potential energy distribution (PED) allows for detailed assignment of these vibrational modes. rsc.orgresearchgate.net For the related amino acid L-phenylalanine, DFT calculations have been used to analyze its vibrational properties and how they are affected by interactions with metal ions. acs.org

NMR Spectra: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) is a key application. nih.gov The accuracy of these predictions has been significantly enhanced by the development of machine learning and GNN-based models trained on large experimental databases like the BioMagResBank (BMRB). nih.govarxiv.org For phenylalanine and similar molecules, quantum chemical studies have shown that properties like nuclear independent chemical shifts can reveal details about aromaticity. arxiv.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra by calculating the transition energies between molecular orbitals. These calculations help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are indicative of the molecule's reactivity. acs.orgrsc.org

The table below illustrates the types of computational methods used for predicting spectroscopic properties of amino acids.

Spectroscopic PropertyComputational MethodTypical Functional/Basis SetKey Insights
Vibrational Frequencies (IR/Raman)DFT, Normal Coordinate AnalysisB3LYP/cc-pVDZAssignment of vibrational modes, influence of hydrogen bonding. acs.org
NMR Chemical ShiftsDFT (GIAO method), Machine Learning (GNN)PBE0/6-311++G(d,p)Structure verification, prediction of amino acid type from shifts. nih.govnih.gov
Electronic Transitions (UV-Vis)Time-Dependent DFT (TD-DFT)CAM-B3LYP/6-311++G(d,p)HOMO-LUMO gap, electronic reactivity, charge distribution. acs.orgrsc.org

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound, revealing its conformational flexibility and interactions with its environment, particularly in aqueous solutions. These simulations track the motions of atoms over time, governed by a specific force field.

To study a non-canonical amino acid like this compound, it would first require proper parameterization within a standard force field such as AMBER, CHARMM, or OPLS-AA. This involves deriving atomic charges and defining parameters for bonds, angles, and dihedrals, often with the aid of quantum mechanical calculations to ensure accuracy.

Key aspects explored by MD simulations include:

Conformational Analysis: The flexible butyl chain connecting the alpha-carbon to the phenyl group allows for a wide range of conformations. MD simulations can map the potential energy surface associated with the key dihedral angles (φ, ψ, and side-chain χ angles) to identify the most stable and populated conformer families. Studies on similar aromatic amino acids have identified common stabilizing intramolecular interactions, such as hydrogen bonds between the amino and carboxyl groups.

Solvation and Hydration: Simulations in explicit water (e.g., using TIP3P or SPC/E water models) reveal the detailed structure of the hydration shell around the molecule. They show how water molecules orient around the charged amino and carboxyl groups, as well as the hydrophobic phenyl ring, which is crucial for understanding the molecule's solubility and behavior in a biological context.

Dynamical Properties: MD trajectories can be analyzed to calculate various dynamical properties, such as the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the solvent-accessible surface area (SASA) to quantify its exposure to the solvent.

The general workflow for such a simulation is outlined in the table below.

Simulation StepDescriptionCommon Software/Tools
System SetupThe molecule is placed in a simulation box, typically filled with water molecules and counter-ions to neutralize the system.GROMACS, AMBER, NAMD
Energy MinimizationThe system's energy is minimized to remove any steric clashes or unfavorable geometries.Steepest Descent, Conjugate Gradient algorithms
EquilibrationThe system is gradually heated to the target temperature (NVT ensemble) and then equilibrated at the target pressure (NPT ensemble).Berendsen or Nosé-Hoover thermostat; Parrinello-Rahman barostat
Production RunThe simulation is run for an extended period (nanoseconds to microseconds) to collect data for analysis.Leap-frog integrator
Trajectory AnalysisThe saved coordinates are analyzed to extract structural and dynamical information (RMSD, RMSF, hydrogen bonds, etc.).VMD, PyMOL, GROMACS analysis tools

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

While specific SAR studies for this compound are not prominent, computational modeling provides a robust framework for deriving such relationships. Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate variations in the chemical structure of a series of compounds with their biological activity.

For a molecule like this compound, a hypothetical QSAR study would involve:

Creating a Library of Analogs: A series of derivatives would be designed by modifying specific parts of the molecule, such as substituting the phenyl ring, altering the length of the alkyl chain, or modifying the amino or carboxyl groups.

Calculating Molecular Descriptors: For each analog, a wide range of physicochemical properties, known as molecular descriptors, would be calculated using computational software. These descriptors fall into several categories:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient), solvent-accessible surface area.

Topological: Connectivity indices that describe the branching and shape of the molecule.

Developing a QSAR Model: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), a mathematical model is built that links the calculated descriptors to the experimentally measured biological activity (e.g., IC₅₀ for enzyme inhibition).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets to ensure its reliability.

This approach allows researchers to predict the activity of new, unsynthesized compounds and to understand which molecular features are critical for the desired biological effect. For example, a model might reveal that increased hydrophobicity of the side chain enhances activity, while the presence of an electron-withdrawing group on the phenyl ring diminishes it.

Prediction of Ionization States and pKa Values

The ionization state of this compound is critical to its structure and interactions at physiological pH. Computational methods can accurately predict the pKa values for its ionizable groups: the α-amino group (NH₂) and the α-carboxyl group (COOH).

Several computational strategies exist for pKa prediction:

Ab Initio and DFT Methods: These high-level methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and in solution. A thermodynamic cycle is used where the solution-phase free energy is obtained by adding a solvation free energy term, typically calculated with a continuum model like SMD or COSMO. acs.org

Semi-empirical Methods: Methods like PM6 are computationally less expensive and can be used for high-throughput screening. acs.org They are often used with isodesmic reactions, where the pKa of the target molecule is calculated relative to a reference compound with a known experimental pKa, which helps in canceling systematic errors. acs.org

Direct Approach: Some modern protocols aim for a direct calculation of the pKa without relying on empirical corrections or reference compounds, often by including a few explicit water molecules in the quantum mechanical calculation to better model the local solvation environment around the ionizable group. rsc.org

Studies on various functional groups, including carboxylic acids and amines, have shown that computational methods can achieve a mean absolute difference (MAD) of 0.5-1.0 pH units compared to experimental values, which is often sufficient to correctly predict the dominant protonation state at a given pH. acs.org

Functional GroupExpected pKa Range (Experimental)Computational MethodTypical Reported Accuracy (MAD)
α-Carboxyl (-COOH)~2 - 3DFT (B3LYP/SMD) with isodesmic reaction0.7-1.0 pH units acs.org
α-Amino (-NH₃⁺)~9 - 10Semi-empirical (PM6/COSMO)0.5-1.0 pH units acs.org

Computational Exploration of Intermolecular Interactions and Self-Assembly Propensity

The structure of this compound, with its aromatic phenyl group and hydrogen-bonding capable amino and carboxyl functions, suggests a strong propensity for self-assembly. This behavior is characteristic of many aromatic amino acids and their derivatives. Computational methods, particularly molecular dynamics simulations, are invaluable for exploring these phenomena at the molecular level.

The primary non-covalent interactions driving the self-assembly of this molecule would be:

π-π Stacking: The interaction between the aromatic phenyl rings is a major driving force, leading to the formation of ordered aggregates.

Hydrogen Bonding: The amino and carboxyl groups can form extensive hydrogen bond networks, linking molecules together.

Hydrophobic Interactions: The phenyl group and the four-carbon alkyl chain are hydrophobic and will tend to aggregate in an aqueous environment to minimize contact with water.

Electrostatic Interactions: In its zwitterionic form, the molecule has charged groups (-NH₃⁺ and -COO⁻) that can engage in strong electrostatic interactions, which can either promote or hinder aggregation depending on the arrangement.

MD simulations can be used to observe the spontaneous aggregation of multiple this compound molecules from a random distribution in a simulation box. Analysis of these simulations can reveal the structure of the resulting nano-assemblies (e.g., fibrils, spheres, or vesicles) and the specific intermolecular contacts that stabilize them. Studies on phenylalanine have shown it can form fibrillar aggregates, and it is plausible that this compound, with its longer, more flexible hydrophobic chain, could form similar or even more complex structures.

Advanced Analytical Methodologies for Research on 2 Amino 6 Phenylhexanoic Acid

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are fundamental for the isolation and quantification of 2-Amino-6-phenylhexanoic acid. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing amino acids due to their polarity and non-volatile nature.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of amino acids. rsc.org In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For amino acids like this compound, which possess both polar (amino and carboxyl groups) and non-polar (phenylalkyl side chain) regions, gradient elution is often employed to achieve optimal separation. japsonline.com This involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous buffer. japsonline.comnih.gov

Detection is frequently accomplished using a photodiode array (PDA) or UV-Vis detector. rsc.orgnih.gov The aromatic phenyl group in this compound allows for UV detection, typically around 210-220 nm where the amino and acid functionalities absorb, or at wavelengths corresponding to the phenyl ring's absorbance. Purity is assessed by the presence of a single, sharp peak at a characteristic retention time, and quantitative analysis is performed by comparing the peak area to that of a known standard. The suitability of an HPLC method is confirmed through validation, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). japsonline.com

Gas Chromatography (GC): Gas chromatography is less commonly used for direct analysis of amino acids because of their low volatility. To make them suitable for GC analysis, a derivatization step is required to convert the non-volatile amino acid into a more volatile derivative. This process can add complexity and potential for sample loss or side reactions.

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) japsonline.com
Mobile PhaseGradient of Acetonitrile and 1% aqueous Acetic Acid japsonline.com
Flow Rate0.5 - 1.0 mL/min nih.gov
DetectionUV/PDA at 210, 220, or 280 nm nih.gov
Column TemperatureMaintained at a constant temperature, e.g., 35°C nih.gov

Mass Spectrometry for Structural Elucidation and Tracer Studies (e.g., ESI-MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideal for polar and thermally labile molecules like amino acids. nih.gov It generates ions directly from a solution, minimizing fragmentation and typically producing a prominent protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. nih.gov For this compound (C12H17NO2, molecular weight 207.27 g/mol ), ESI-MS in positive mode would be expected to show a primary ion at an m/z (mass-to-charge ratio) of approximately 208.28. achemblock.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high precision of HRMS is essential for confirming the identity of this compound in research settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. nih.gov In an MS/MS experiment, the [M+H]+ ion of this compound is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, enabling definitive identification and quantification, even in complex biological matrices. This technique is also vital for tracer studies, where isotopically labeled versions of the amino acid are used to track its metabolic fate.

Table 2: Predicted Mass Spectrometry Data for this compound

TechniqueIonExpected m/zInformation ProvidedReference
ESI-MS[M+H]⁺~208.13Molecular Weight Confirmation nih.gov
ESI-MS[M-H]⁻~206.12Molecular Weight Confirmation nih.gov
HRMS[M+H]⁺208.1332Elemental Formula Confirmation (C12H18NO2) nih.gov
LC-MS/MSFragment IonsVariableStructural Elucidation & Quantification nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the phenyl ring, the methine proton at the alpha-carbon (α-H), and the various methylene (B1212753) protons (-CH2-) along the aliphatic chain. The chemical shifts, integration (area under the peak), and splitting patterns (multiplicity) of these signals allow for the complete assignment of the proton skeleton.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. For this compound, distinct peaks would correspond to the carboxyl carbon, the carbons of the phenyl ring, the alpha-carbon, and the methylene carbons in the hexanoic acid chain. chemicalbook.com This provides a map of the carbon backbone of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeTechniquePredicted Chemical Shift (ppm)Reference
Carboxyl (C=O)¹³C NMR~175-185 bmrb.io
Aromatic (C)¹³C NMR~125-145 chemicalbook.com
Alpha-Carbon (α-C)¹³C NMR~55-60 bmrb.io
Aliphatic (CH₂)¹³C NMR~20-40 chemicalbook.com
Aromatic (H)¹H NMR~7.1-7.3 chemicalbook.com
Alpha-Proton (α-H)¹H NMR~3.5-4.0 hmdb.ca
Aliphatic (CH₂)¹H NMR~1.3-2.6 chemicalbook.com

X-ray Crystallography for High-Resolution Molecular Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecule's stereochemistry, bond lengths, bond angles, and conformation.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to construct a 3D electron density map of the molecule. From this map, the exact position of each atom can be determined. While a powerful technique, its application is contingent on the ability to grow suitable crystals of the compound. Research on related compounds, such as the enzyme that hydrolyzes the 6-aminohexanoate (B3152083) cyclic dimer, has utilized X-ray crystallography to understand molecular interactions at the atomic level. nih.gov

Table 4: Potential Data from X-ray Crystallography of this compound

ParameterInformation Obtained
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell DimensionsSize and shape of the repeating unit in the crystal
Atomic CoordinatesPrecise 3D position of every atom
Bond Lengths & AnglesExact geometric details of the molecular structure
ConformationThe spatial arrangement (torsion angles) of the molecule

Applications of 2 Amino 6 Phenylhexanoic Acid in Chemical Synthesis and Research Tool Development

Utility as a Chiral Building Block in the Synthesis of Complex Organic Molecules

As a non-coded amino acid, 2-amino-6-phenylhexanoic acid is a valuable chiral building block for creating intricate organic molecules and modified peptides. nih.gov Its defined stereochemistry at the alpha-carbon is crucial for constructing stereospecific products. The commercial availability of its protected derivatives, such as Fmoc-(S)-2-amino-6-phenylhexanoic acid and Boc-(S)-2-amino-6-phenylhexanoic acid, facilitates its incorporation into synthetic schemes, particularly in solid-phase peptide synthesis. chemicalbook.comachemblock.combldpharm.com

A notable application is in the asymmetric synthesis of other amino acids and peptide structures. Research has demonstrated the preparation of cyclic dehydrodipeptides, which are important intermediates in peptide chemistry. nih.gov Specifically, the compound cyclo(-ΔAph-L-Ala-) was synthesized by condensing a protected glycine-alanine dipeptide with the corresponding aldehyde precursor to this compound (abbreviated as Aph). nih.gov This intermediate was part of a study on chiral induction during hydrogenation. Subsequent hydrogenation and acid hydrolysis of this cyclic compound yielded optically pure L-2-amino-6-phenylhexanoic acid (L-Aph), showcasing a method for producing the enantiomerically pure amino acid. nih.gov This work highlights how the compound serves as both a precursor and a target in complex stereoselective synthesis.

The table below summarizes the series of aromatic amino acids, including Aph, used in the study to create cyclic dehydrodipeptides for asymmetric synthesis.

AbbreviationFull Chemical Name
PhePhenylalanine
Apb2-Amino-4-phenylbutanoic acid
App2-Amino-5-phenylpentanoic acid
AphThis compound
Data sourced from Hashimoto et al., 1983. nih.gov

The use of such non-natural amino acids is a key strategy in designing novel chemical entities with applications ranging from drug design to material engineering. nih.gov

Role in the Development of Supramolecular Materials and Bionanotechnology

The structure of this compound is well-suited for the bottom-up fabrication of supramolecular materials and for applications in bionanotechnology. The field leverages non-covalent interactions—such as hydrogen bonding, and hydrophobic and π-π stacking interactions—to construct ordered nanostructures from molecular building blocks.

The use of non-coded amino acids like this compound is considered a promising direction in the design of new synthetic peptide materials. nih.gov The compound possesses a hydrophilic amino acid head group and a long, hydrophobic phenylalkyl tail. This amphiphilic nature is a critical design feature for self-assembly. The phenyl group allows for π-π stacking interactions, while the long methylene (B1212753) chain enhances hydrophobic forces. At the same time, the amino and carboxyl groups can form extensive hydrogen-bonded networks, similar to those that stabilize β-sheets in proteins. nih.gov

Crystallographic analysis of non-coded amino acids provides a blueprint for designing novel materials with layered structures, which can have unique properties compared to their bulk counterparts. nih.gov These materials have potential applications in creating surfaces with controlled hydrophobicity or in the development of new supramolecular polymers. nih.gov

Design and Synthesis of Biochemical Probes for Mechanistic Biological Studies

Biochemical probes are essential tools for elucidating the function and mechanism of biological macromolecules like enzymes. Non-natural amino acids are frequently incorporated into peptides or used as standalone molecules to act as specific inhibitors or activity reporters.

Research has identified (2S)-2-Amino-6-phenylhexanoic acid as a potent inhibitor of arginine kinase. cymitquimica.com Arginine kinase is an enzyme critical for cellular energy metabolism in invertebrates, where it maintains levels of phosphoarginine, a phosphagen analogous to phosphocreatine (B42189) in vertebrates. Inhibitors of this enzyme are valuable chemical probes for studying its biological role and can serve as leads for developing antiparasitic agents.

Furthermore, the compound has been identified as a constituent of certain natural products with known biological activity. It is found in anabaenopeptins, a class of cyclic peptides produced by cyanobacteria that are known to be protease inhibitors. doi.org The specific variant containing this compound (Apha) is one of many anabaenopeptins that act as probes to study the activity of proteases like trypsin and chymotrypsin.

The table below summarizes the identified roles of this compound as a biochemical probe.

Target EnzymeRole of this compoundSource
Arginine KinasePotent Inhibitor cymitquimica.com
Proteases (e.g., Trypsin)Constituent of Anabaenopeptins (Protease Inhibitors) doi.org

These examples demonstrate the utility of this compound in creating specialized molecular tools for fundamental biological research.

Contributions to the Engineering of Self-Assembling Peptide Systems

Self-assembling peptide systems are at the forefront of nanotechnology, enabling the creation of hydrogels, nanotubes, and nanofibers for applications in tissue engineering, drug delivery, and nanoelectronics. The design of these systems often relies on peptides composed of alternating hydrophobic and hydrophilic residues.

This compound plays a direct role in this field as an analogue of aromatic amino acids like phenylalanine. The systematic elongation of the side chain of phenylalanine-based dipeptides has been explored to tune their self-assembly properties. A dipeptide composed of this compound (referred to as DiAph) was synthesized and studied as part of a library of diphenylalanine analogues. This research found that DiAph and other analogues with elongated side chains self-assemble into distinct micro-structures, including flat plates, flattened micro-planks, and micro-rods.

This work demonstrates a key principle in the engineering of self-assembling systems: modifying the length of the hydrophobic portion of a peptide building block can predictably alter the morphology of the resulting supramolecular structure. The extended phenylalkyl side chain of this compound, compared to phenylalanine, modifies the packing and interactions between peptide molecules, leading to different assembled architectures.

The table below shows diphenylalanine analogues with progressively elongated side chains and their resulting self-assembled structures.

Dipeptide AnalogueAmino Acid Building BlockResulting Micro-structures
Dihomophenylalanine (DiHpa)2-Amino-4-phenylbutanoic acidPlates, Planks, Rods
Di-2-amino-5-phenylpentanoic acid (DiApp)2-Amino-5-phenylpentanoic acidPlates, Planks, Rods
Di-2-amino-6-phenylhexanoic acid (DiAph)This compoundPlates, Planks, Rods

By providing a longer hydrophobic side chain than natural aromatic amino acids, this compound serves as a valuable component for the rational design and engineering of novel peptide-based nanomaterials.

Future Directions and Emerging Research Avenues for 2 Amino 6 Phenylhexanoic Acid

Development of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly shifting towards more sustainable and environmentally benign manufacturing processes. For a molecule like 2-Amino-6-phenylhexanoic acid, the development of green chemistry approaches is not only a scientific challenge but also an environmental imperative. Key areas of focus include biocatalysis and chemoenzymatic synthesis, which offer significant advantages over traditional chemical methods by reducing waste, energy consumption, and the use of hazardous reagents.

Biocatalytic and Chemoenzymatic Synthesis:

Enzymes, as natural catalysts, offer unparalleled specificity and efficiency in chemical transformations. The application of biocatalysis to the synthesis of unnatural amino acids is a rapidly growing field. symeres.comdp.tech For this compound, enzymes such as aminopeptidases, amidases, and transaminases could be employed for its stereoselective synthesis. symeres.comnih.gov For instance, a chemoenzymatic strategy could involve the chemical synthesis of a precursor molecule, followed by an enzymatic resolution step to obtain the desired enantiomerically pure amino acid. symeres.comacs.orgrsc.org This approach has been successfully used for various unnatural amino acids and holds great promise for the sustainable production of this compound. symeres.comacs.orgrsc.org

The following table summarizes potential enzymatic approaches for the synthesis of this compound and its derivatives:

Enzyme ClassPotential Application in SynthesisReference
AminopeptidasesResolution of racemic amino acid amides symeres.com
AmidasesStereospecific hydrolysis of amide precursors symeres.com
TransaminasesAsymmetric amination of a keto-acid precursor nih.gov
PapainChemoenzymatic polymerization of amino acid esters rsc.orgrsc.org

These biocatalytic methods not only enhance the sustainability of the synthesis but also provide access to optically pure compounds, which are crucial for many biological and pharmaceutical applications.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique structure of this compound makes it an attractive building block for creating novel materials with tailored properties. The convergence of chemistry, biology, and materials science offers a fertile ground for exploring the potential of this amino acid in developing advanced polymers and functional peptides.

Biodegradable and Biocompatible Polymers:

Amino acid-based polymers are gaining significant attention for their biocompatibility and biodegradability, making them ideal for biomedical applications. nih.govnih.govbezwadabiomedical.com The incorporation of this compound into polymer chains could impart unique characteristics due to its phenylalkyl side chain. This could lead to the development of new poly(ester-urethane)s or other polymers with enhanced thermal stability and mechanical properties. nih.gov Such polymers could find use in drug delivery systems, tissue engineering scaffolds, and medical device coatings. bezwadabiomedical.comsigmaaldrich.com The presence of the amino acid moiety would ensure that the degradation products are readily metabolized by the body. nih.gov

Functional Peptides and Bioconjugates:

Unnatural amino acids are valuable tools for designing functional peptides with enhanced stability and novel biological activities. nih.gov Incorporating this compound into peptide sequences could influence their secondary structure and receptor binding affinity. Furthermore, the phenyl group offers a site for further chemical modification, allowing for the creation of bioconjugates. For example, an initiator for atom-transfer radical polymerization (ATRP) could be attached to the phenyl ring, enabling the growth of polymer chains from specific sites within a protein. acs.org This would allow for the creation of well-defined protein-polymer hybrids with applications in nanotechnology and biomedicine.

The table below outlines potential applications of this compound in materials science:

Application AreaPotential Role of this compoundReference
Biodegradable PolymersMonomer for synthesizing biocompatible poly(ester-urethane)s nih.govrsc.org
Drug DeliveryComponent of polymer-based drug delivery systems bezwadabiomedical.comsigmaaldrich.com
Functional PeptidesBuilding block for peptides with controlled conformation and function nih.gov
Protein-Polymer HybridsLinker for site-specific polymer conjugation to proteins acs.org

Exploration of Undiscovered Biochemical Pathways and Metabolic Fates

Understanding how a xenobiotic compound is metabolized is crucial for assessing its biological activity and potential toxicity. As a non-proteinogenic amino acid, this compound is considered a xenobiotic. wikipedia.org Its metabolic fate within an organism is currently unknown, presenting a significant area for future research.

Metabolism of Xenobiotic Carboxylic Acids:

The metabolism of foreign compounds often involves a series of enzymatic reactions that aim to detoxify and facilitate their excretion from the body. wikipedia.orgqiagen.com For carboxylic acids, a primary metabolic route is amino acid conjugation, which typically occurs in the mitochondria. nih.gov This process involves the formation of a xenobiotic acyl-CoA thioester, which is then conjugated with an amino acid, most commonly glycine (B1666218) in humans. nih.gov It is plausible that this compound, being a carboxylic acid, could undergo a similar metabolic pathway.

Biodegradation of Aromatic Compounds:

The presence of a phenyl ring in this compound suggests that its degradation may involve pathways similar to those for other aromatic compounds. Microorganisms have evolved diverse catabolic pathways to break down aromatic structures, which are often persistent environmental pollutants. nih.govnih.gov Research into the microbial degradation of this amino acid could reveal novel enzymatic activities and metabolic routes. mdpi.com Understanding these pathways is not only important from a toxicological perspective but could also have implications for bioremediation. mdpi.com

The following table summarizes the likely metabolic phases for a xenobiotic compound like this compound:

Metabolic PhaseDescriptionPotential Enzymes InvolvedReference
Phase IIntroduction or unmasking of functional groups (oxidation, reduction, hydrolysis)Cytochrome P450s (CYPs), Flavin-Containing Monooxygenases (FMOs)
Phase IIConjugation with endogenous molecules to increase water solubilityGlutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs) wikipedia.org
Phase IIIEfflux from cells via transportersMultidrug Resistance-Associated Proteins (MRPs) qiagen.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Predicting Physicochemical and Biological Properties:

Databases of protein structures and amino acid properties are growing at an exponential rate, thanks in part to advancements like AlphaFold. nih.govebi.ac.uk Machine learning models can be trained on this vast amount of data to predict the physicochemical properties and biological activities of new molecules. nih.govmdpi.com For this compound, ML algorithms could predict its impact on the structure and function of peptides into which it is incorporated. tandfonline.commonash.edu This predictive capability can guide the rational design of peptides and proteins with desired characteristics, saving significant time and resources in the laboratory.

Designing Novel Peptides and Proteins:

The table below highlights the applications of AI and ML in the context of this compound research:

AI/ML ApplicationDescriptionReference
Property PredictionPredicting the impact of the amino acid on peptide/protein structure and function. nih.govtandfonline.com
Peptide DesignGenerating novel peptide sequences containing the amino acid for therapeutic or material applications. oup.comuw.edu
Model TrainingUsing data from peptides containing the amino acid to improve the accuracy of predictive models. mdpi.commonash.edu
Autonomous DiscoveryIntegrating AI with robotic synthesis and testing for closed-loop discovery of functional molecules. oup.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Amino-6-phenylhexanoic acid in peptide research?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The Boc (tert-butoxycarbonyl) protecting group is often used to protect the amino group during synthesis, as noted for derivatives like Boc-(S)-2-Amino-6-phenylhexanoic acid . Purification steps include reverse-phase HPLC and characterization via mass spectrometry (MS) to confirm molecular weight and purity. Analytical techniques like nuclear magnetic resonance (NMR) are critical for verifying stereochemistry and structural integrity.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography is a gold standard for resolving its supramolecular packing and hydrogen-bonding networks, as demonstrated in studies of non-natural amino acids . Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and circular dichroism (CD) for probing chiral centers in peptide backbones.

Q. What are the primary research applications of this compound?

  • Methodological Answer : Its phenyl side chain enhances hydrophobicity, making it valuable in designing supramolecular polymers and peptide-based materials. Applications span drug design (e.g., modulating target binding) and material engineering (e.g., self-assembling nanostructures) .

Advanced Research Questions

Q. What challenges arise when incorporating this compound into supramolecular polymers?

  • Methodological Answer : Steric hindrance from the phenyl group can disrupt packing efficiency. To address this, researchers use crystallographic data to optimize side-chain orientation . Controlled solvent evaporation or pH-dependent assembly may improve structural regularity. Comparative studies with analogs (e.g., 2-amino-5-phenylpentanoic acid) are recommended to identify steric tolerance thresholds.

Q. How can computational modeling predict the interactions of this compound in peptide chains?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to model conformational stability and non-covalent interactions (e.g., π-π stacking with aromatic residues). Tools like Rosetta or GROMACS integrate crystallographic data to refine force fields for unnatural amino acids.

Q. How do researchers address contradictions in thermodynamic stability data for this compound compared to natural amino acids?

  • Methodological Answer : Discrepancies in enthalpy/entropy values may arise from solvent effects or aggregation tendencies. Calorimetry (e.g., ITC) under varied buffer conditions and concentrations can isolate these factors. Cross-validation with spectroscopic data (e.g., NMR chemical shifts) helps reconcile contradictions .

Q. What analytical methods ensure purity and enantiomeric excess in synthesized this compound?

  • Methodological Answer : Chiral HPLC with UV/Vis detection is standard for quantifying enantiomeric excess. High-resolution mass spectrometry (HRMS) confirms molecular ion integrity, while liquid chromatography–mass spectrometry (LC-MS) detects trace impurities. Amino acid analysis protocols, including ninhydrin testing, validate hydrolyzed samples .

Tables for Key Data

Property Method Typical Findings Reference
Supramolecular PackingX-ray crystallographyLayered hydrogen-bonding networks
Enantiomeric PurityChiral HPLC>99% ee achievable with Boc-protected synthesis
Thermodynamic StabilityIsothermal Titration Calorimetry (ITC)ΔG values vary with solvent polarity

Critical Research Considerations

  • Stereochemical Integrity : The (S)-configuration of this compound is critical for compatibility with natural peptide backbones. Racemization risks during synthesis require vigilant monitoring via CD or polarimetry .
  • Comparative Frameworks : Benchmarking against homologs (e.g., 2-amino-4-phenylbutanoic acid) clarifies structure-property relationships in hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.